

Application Notes and Protocols for Naphthol AS-D Chloroacetate Esterase Stain

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Compound of Interest

Compound Name: Naphthol AS-G

Cat. No.: B1668979

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The Naphthol AS-D Chloroacetate Esterase stain, often referred to as the "Leder stain," is a specific histochemical technique used to identify cells of the granulocytic lineage and mast cells.[1] This method is particularly valuable in hematopathology and dermatopathology for differentiating cell types in various physiological and pathological conditions.[2][3]

Principle of the Method

The stain identifies the activity of a specific esterase, chloroacetate esterase, which is present in the cytoplasm of certain hematopoietic cells.[4][5] The fundamental principle involves the enzymatic hydrolysis of the substrate, Naphthol AS-D chloroacetate, by the esterase present in the target cells.[1][6] This reaction liberates a free naphthol compound. This liberated naphthol then couples with a diazonium salt that is simultaneously present in the incubation medium.[4][6] The resulting chemical reaction forms a highly colored, insoluble precipitate at the site of the enzyme activity, allowing for microscopic visualization.[1][4] Granulocytes and mast cells typically show a bright red or red-brown granulation.[1][6]

Applications

- Hematology: Used for the cytochemical diagnosis of leukemia and to differentiate granulocytes from monocytes in blood and bone marrow smears.[6][7]

- **Histopathology:** Enables the identification of neutrophilic series and mast cells in tissue sections.[2][8] Because the chloroacetate esterase enzyme is stable in paraffin-embedded tissue, this stain is useful for diagnosing myeloid sarcoma and extramedullary hematopoiesis.[4][8]
- **Dermatopathology:** Serves as a useful tool for identifying mast cells in various skin conditions, including urticaria pigmentosa and other mast cell neoplasms.[2]

Expected Staining Results

- **Positive Reaction:** Cells of the granulocytic lineage (neutrophils, promyelocytes) and mast cells will exhibit bright red to red-brown granulation in the cytoplasm.[1][6]
- **Negative Reaction:** Monocytes, lymphocytes, erythrocytes, and megakaryocytes are typically negative for chloroacetate esterase.[1][8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various protocols for the Naphthol AS-D Chloroacetate Esterase stain.

Parameter	Blood/Bone Marrow Smears	Paraffin-Embedded Sections
Fixation Time	30-60 seconds in citrate-acetone-formaldehyde (CAF) or other suitable fixative.[1][6]	Standard formalin fixation and paraffin embedding.
Incubation Temperature	Room temperature or 37°C.[1][6]	Room temperature or 37°C.
Incubation Time	15-30 minutes.[1][6]	30-45 minutes.[9][10]
Counterstain Time	30 seconds to 2 minutes with Hematoxylin or Methyl Green.[1][9]	30 seconds to 5 minutes with Hematoxylin or Light Green.[7][9][10]
pH of Buffer	Veronal acetate buffer at pH 6.8 or TRIZMAL™ 6.3 Buffer Concentrate.[2][6]	Sorenson's working buffer or PBS at pH 7.2-7.8.[9][10]

Detailed Experimental Protocol

This protocol provides a generalized yet detailed methodology for performing the Naphthol AS-D Chloroacetate Esterase stain on both smears and paraffin-embedded tissue sections. Commercial kits are available and their specific instructions should be followed.[1][7]

Reagent Preparation

- Fixative (for smears): A common fixative is a Citrate-Acetone-Formaldehyde (CAF) solution.[6]
- Diazonium Salt Solution: This is typically prepared fresh by mixing a sodium nitrite solution with a pararosaniline solution (like New Fuchsin).[1][9] For example, mix equal volumes of 4% sodium nitrite and a New Fuchsin solution and let it stand for 1-2 minutes.[9][10]
- Substrate Solution: Dissolve Naphthol AS-D Chloroacetate in N,N-dimethylformamide.[2][9]
- Incubation Buffer: A phosphate buffer like Sorenson's working buffer or PBS (pH 7.2-7.8) is commonly used.[9][10]

- Working Staining Solution: Prepared immediately before use by combining the buffer, the freshly prepared diazonium salt solution, and the substrate solution.[\[1\]](#)[\[9\]](#) The solution should turn a pale rose or red color.[\[1\]](#)[\[6\]](#)
- Counterstain: Filtered Harris Hematoxylin, Gill's Hematoxylin, or Methyl Green are common choices.[\[1\]](#)[\[6\]](#)[\[9\]](#)

Staining Procedure for Paraffin-Embedded Sections

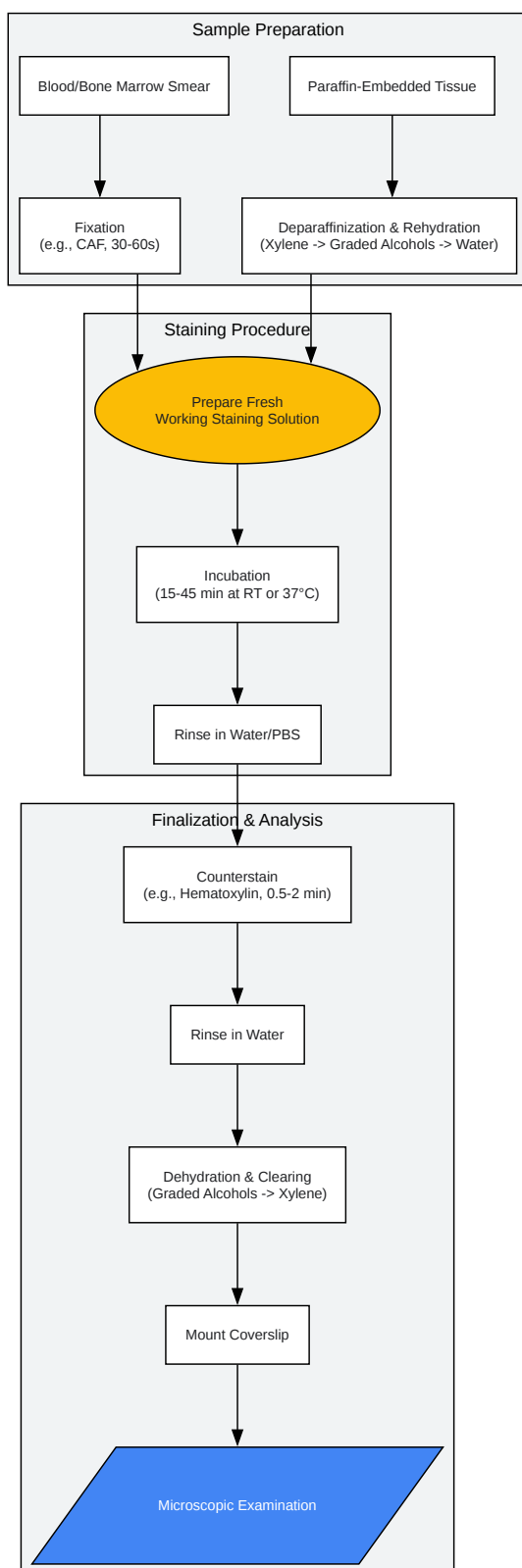
- Deparaffinization and Rehydration:
 - Immerse slides in xylene (3 changes, 5-8 minutes each).[\[9\]](#)
 - Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 changes, 3 minutes each), 70% ethanol (1 change, 3 minutes).[\[9\]](#)
 - Rinse well in distilled or deionized water for 5 minutes.[\[9\]](#)
- Staining:
 - Prepare the working staining solution immediately before use.
 - Incubate the slides with the working staining solution at room temperature for 30-45 minutes, protected from light.[\[6\]](#)[\[9\]](#)
- Washing:
 - Rinse the slides thoroughly in running deionized water or PBS for 2-3 minutes.[\[6\]](#)[\[9\]](#)
- Counterstaining:
 - Immerse slides in a filtered hematoxylin solution for 30 seconds to 2 minutes.[\[9\]](#) The time will depend on the desired intensity.
 - Wash thoroughly in running tap water until the water runs clear.[\[9\]](#)
- Dehydration and Mounting:
 - Dehydrate the sections through graded alcohols (70%, 95%, 100%).[\[9\]](#)

- Clear in xylene (2 changes).[2]
- Mount with a permanent mounting medium.[2]

Staining Procedure for Blood or Bone Marrow Smears

- Fixation:
 - Air-dry the smears for at least 30 minutes.[7]
 - Fix the dried smears in a suitable fixative (e.g., CAF solution) for 30-60 seconds.[1][6]
 - Rinse thoroughly with distilled water and allow to air dry.[1]
- Staining:
 - Cover the smear with the freshly prepared working staining solution.
 - Incubate at room temperature for 15-20 minutes. In colder temperatures, a 37°C water bath can be used.[1]
- Washing:
 - Rinse gently with distilled water.[1]
- Counterstaining:
 - Apply the counterstain (e.g., Methyl Green or Hematoxylin) for 1-2 minutes.[1]
 - Rinse with distilled water.[1]
- Drying and Examination:
 - Allow the slides to air dry completely.
 - Examine under a microscope.

Visualized Experimental Workflow



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Caption: Workflow for Naphthol AS-D Chloroacetate Esterase Staining.

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